Fmoc-D-Phe(3-F,4-MeO)-OH
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Overview
Description
Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its unique structural properties. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination and Methoxylation: The phenyl ring of the protected D-phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and methoxy groups at the 3 and 4 positions, respectively. This can be achieved using reagents like fluorine gas or a fluorinating agent and methanol in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group of the Fmoc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deprotected amino acids or hydrogenated derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Employed in the study of peptide-protein interactions and structure-activity relationships.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in modulating biological pathways and enzyme activities.
Medicine:
- Investigated for its potential use in drug delivery systems and targeted therapies.
- Explored for its role in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
- It can modulate the activity of enzymes involved in peptide synthesis and degradation.
- The fluoro and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Fmoc-D-Phenylalanine: Lacks the fluoro and methoxy groups, making it less versatile in certain synthetic applications.
Fmoc-L-Phenylalanine(3-Fluoro,4-Methoxy)-OH: The L-isomer of the compound, which may have different biological activities and properties.
Fmoc-D-Tyrosine(3-Fluoro,4-Methoxy)-OH: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness:
- The presence of both fluoro and methoxy groups in Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH provides unique reactivity and binding properties.
- The D-isomer configuration offers distinct stereochemical properties compared to the L-isomer, which can be advantageous in certain biological and chemical applications.
Properties
Molecular Formula |
C25H22FNO5 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
NLTRDKOYTVYVEW-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
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